3-Acetyl-5-heptyn-2-one
Description
3-Acetyl-5-heptyn-2-one is a ketone derivative featuring a seven-carbon chain (heptynone backbone) with a ketone group at position 2, an acetyl substituent at position 3, and a triple bond between carbons 5 and 5. The molecular formula is C₉H₁₂O₂, and its molecular weight is 152.19 g/mol. The acetyl group and alkyne moiety likely confer distinct electronic and steric effects, influencing reactivity and physical characteristics compared to simpler ketones .
Properties
CAS No. |
33831-86-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-but-2-ynylpentane-2,4-dione |
InChI |
InChI=1S/C9H12O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,6H2,1-3H3 |
InChI Key |
XLCYSOJCXWLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Acetyl-5-heptyn-2-one and its analogs:
Physical and Chemical Properties
Reactivity :
- The alkyne in this compound introduces electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity compared to alkenic analogs like 5-Methyl-3-hepten-2-one. This makes it more reactive in nucleophilic additions (e.g., Grignard reactions) .
- The acetyl group at C3 may sterically hinder reactions at the ketone, unlike simpler methyl-substituted ketones .
- Solubility: Lipophilicity is likely higher in this compound due to the acetyl and alkyne groups, reducing water solubility compared to hydroxylated analogs (e.g., dihydroxyacetophenones in ) .
Stability :
Research Findings and Trends
- Synthetic Utility : Acetylenic ketones like this compound are valuable in click chemistry and cycloaddition reactions, leveraging the triple bond’s reactivity .
- Comparative Boiling Points : While exact data is unavailable, the longer chain and polar groups in this compound suggest a higher boiling point than 5-Methylhex-5-en-2-one (112.17 g/mol) due to increased molecular weight and intermolecular forces .
- Biological Activity: Hydroxyacetophenones () often exhibit antioxidant properties, but the acetyl-alkyne structure of this compound may reduce such activity compared to phenolic analogs .
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